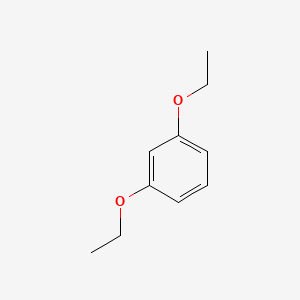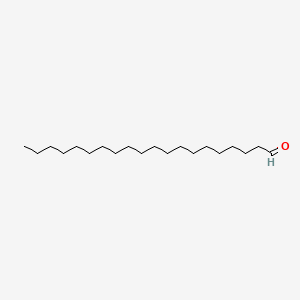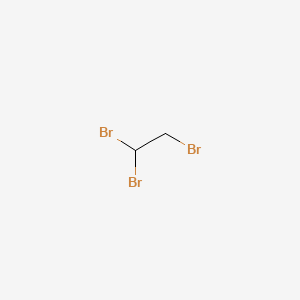
1,1,2-Tribromoethane
Overview
Description
1,1,2-Tribromoethane is a compound with the molecular formula C2H3Br3 . It is a toxic brominated volatile organic compound found in polluted groundwater .
Molecular Structure Analysis
The molecular structure of 1,1,2-Tribromoethane can be represented as BrCH2CHBr2 . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1,1,2-Tribromoethane has a boiling point of 185.2±8.0 °C at 760 mmHg and a vapor pressure of 1.0±0.3 mmHg at 25°C . Its density is 2.61 g/mL at 25 °C . It also has a refractive index of n20/D 1.593 .Scientific Research Applications
Organic Synthesis
1,1,2-Tribromoethane is a valuable reagent in organic synthesis. It can be used as a source of bromine atoms in various substitution reactions. Its high reactivity with nucleophiles makes it suitable for the synthesis of brominated organic compounds, which are often used as intermediates in the production of pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 1,1,2-Tribromoethane’s derivatives are explored for their potential medicinal properties. For instance, brominated compounds can exhibit significant biological activity and may serve as lead compounds in drug discovery .
Materials Science
The compound’s properties are also of interest in materials science. It can be involved in the development of new polymeric materials with enhanced flame retardancy. Brominated compounds like 1,1,2-Tribromoethane are known to improve fire resistance in polymers used in various applications .
Environmental Studies
1,1,2-Tribromoethane is studied for its environmental impact, particularly in the context of volatile organic compounds (VOCs) in polluted groundwater. Understanding its behavior and breakdown in the environment is crucial for assessing its ecological risks .
Analytical Chemistry
In analytical chemistry, 1,1,2-Tribromoethane can be used as a standard or reference compound in various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, due to its distinct spectral properties .
Chemical Engineering
In chemical engineering, 1,1,2-Tribromoethane is involved in process optimization studies. Its thermodynamic properties, such as boiling and fusion points, are essential data for designing and operating chemical processes efficiently .
Agricultural Chemistry
While direct applications in agricultural chemistry are not well-documented, the synthesis of brominated compounds using 1,1,2-Tribromoethane could lead to the development of new pesticides or soil treatments that are more effective and environmentally friendly .
Biochemistry Research
Biochemists may investigate the interaction of 1,1,2-Tribromoethane derivatives with biological molecules, which can provide insights into the mechanism of action of brominated compounds within living organisms and their potential therapeutic uses .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of ethane, where three hydrogen atoms have been replaced by bromine atoms . The presence of bromine atoms may suggest that 1,1,2-Tribromoethane could interact with biological molecules through halogen bonding or other types of interactions.
Mode of Action
Given its structure, it may interact with its targets through halogen bonding, where the bromine atoms form weak, non-covalent interactions with electron-rich regions in other molecules . These interactions could potentially alter the function or activity of the target molecules.
Biochemical Pathways
Halogenated compounds like 1,1,2-tribromoethane can potentially interfere with various biochemical processes due to their reactivity and potential for bioaccumulation .
Pharmacokinetics
Its molecular weight of 266.757 and its density of 2.61 g/mL at 25 °C could influence its pharmacokinetic properties.
Result of Action
Given its potential reactivity, it could potentially cause alterations in cellular functions or structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,2-Tribromoethane. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and reactivity .
properties
IUPAC Name |
1,1,2-tribromoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br3/c3-1-2(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMDOMSJJIFTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058817 | |
| Record name | Ethane, 1,1,2-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78-74-0 | |
| Record name | 1,1,2-Tribromoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1,1,2-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,2-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1,1,2-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-tribromoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



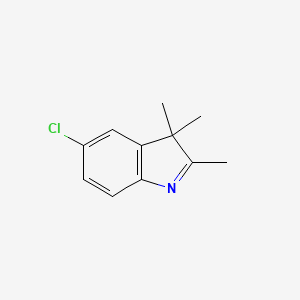
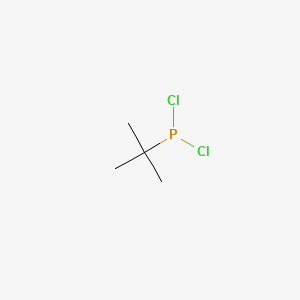
![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)

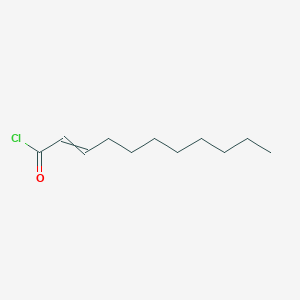



![Benzo[c]cinnoline N-oxide](/img/structure/B1583335.png)

